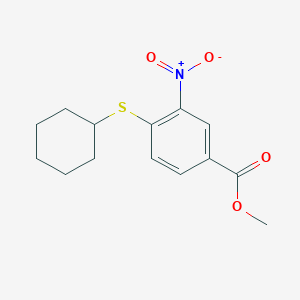

Methyl 4-(cyclohexylthio)-3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(cyclohexylthio)-3-nitrobenzoate” is a complex organic compound. It likely contains a cyclohexane ring (a six-membered ring of carbon atoms) with a sulfur (thio) linkage to a methyl benzoate group, which is an ester commonly found in many natural and synthetic products .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds often involve reactions like Friedel-Crafts alkylation for attaching the methyl group to the aromatic ring, and nucleophilic aromatic substitution for introducing the nitro group . The cyclohexylthio group could potentially be introduced through a nucleophilic substitution reaction .Aplicaciones Científicas De Investigación

Sulfhydryl Group Detection

Aromatic disulfides, similar to Methyl 4-(cyclohexylthio)-3-nitrobenzoate, have been synthesized for the determination of sulfhydryl groups in biological materials, indicating its potential application in biochemistry for studying protein functionalities and enzymatic activities (Ellman, 1959).

Coordination Chemistry and Magnetic Properties

Studies on lanthanide coordination complexes involving ligands similar to Methyl 4-(cyclohexylthio)-3-nitrobenzoate have shown the synthesis of novel polymeric complexes. These complexes exhibit unique magnetic properties, such as antiferromagnetic behaviors and slow relaxation of magnetization, suggesting applications in materials science, particularly in magnetic materials and devices (Tian et al., 2013).

Synthetic Organic Chemistry

The compound has been implicated in studies involving the cleavage of C-S bonds in arylthiomethyl benzoates under alkaline conditions, leading to the synthesis of diaryl disulfides and derivatives of benzoic acid. This reflects its role in synthetic organic chemistry, particularly in the synthesis of complex organic molecules (El-Hegazy et al., 1994).

Molecular Interaction Studies

Molecular interaction studies, such as hydrogen bonding and non-covalent interactions in crystals of related nitrobenzoate compounds, indicate the relevance of Methyl 4-(cyclohexylthio)-3-nitrobenzoate in understanding molecular assembly and crystal engineering. These studies contribute to the development of novel materials with specific physical properties (Fu et al., 2012).

Nonlinear Optical Materials

Research on organic nonlinear optical materials involving derivatives of nitrobenzoic acid suggests potential applications of Methyl 4-(cyclohexylthio)-3-nitrobenzoate in the field of photonics and optoelectronics. Such compounds are studied for their optical, thermal, and mechanical properties, aiming to develop materials for applications in laser technology and optical data processing (Bharathi et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 4-cyclohexylsulfanyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-19-14(16)10-7-8-13(12(9-10)15(17)18)20-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZIJBUMOFZRNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)SC2CCCCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2983982.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2983983.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2983984.png)

![N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2983988.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983992.png)

![Methyl 3-[{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2983993.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanol](/img/structure/B2983994.png)

![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)